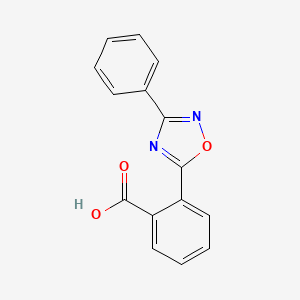

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

Vue d'ensemble

Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a compound with the molecular formula C15H10N2O3 and a molecular weight of 266.26 . It is a solid substance .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” consists of a benzoic acid group attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a solid substance . Its InChI code is 1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

The 1,2,4-oxadiazole moiety, which is a part of the compound “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid”, has been used in drugs with antimicrobial and anticancer activities. This includes drugs like raltegravir for HIV-integrase inhibition and Furamizole for nitrofuran antibacterial activities .

2. Electron Withdrawing Applications in Conducting Systems The 1,2-diazole fragment acts as an electron withdrawing group and is widely used in various types of conducting systems to increase the quantum yield of fluorescence and improve molecular stability .

Anti-Trypanosomal Activity

Compounds with the 1,2,4-oxadiazole structure have been studied for their anti-trypanosomal activity against Trypanosoma cruzi cysteine protease cruzain. This includes molecular docking studies followed by evaluation of cytotoxicity .

Agricultural Biological Activities

Derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities in agriculture, including acting as chemical pesticides to combat plant diseases that threaten food security .

Pharmaceutical Compositions

Crystalline forms of compounds containing the 1,2,4-oxadiazole moiety are used in pharmaceutical compositions and dosage forms for various therapeutic applications .

6. Drug Discovery - Receptor Binding Assays In drug discovery research, 1,2,4-Oxadiazole derivatives have been evaluated in vitro for their binding affinity to σ receptors using radiolabelled ligands. This research contributes to the development of new drugs targeting specific receptors .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to combat.

Mode of Action

The 1,2,4-oxadiazole moiety is known to participate in hydrogen bonding due to the electronegativities of nitrogen and oxygen . This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could interfere with pathways essential for the survival or replication of infectious agents.

Pharmacokinetics

The compound’s molecular weight (26625 g/mol) and solid physical form could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , this compound could potentially inhibit the growth or replication of infectious agents at the molecular and cellular levels.

Orientations Futures

The future directions in the research of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid”, could involve further exploration of their anti-infective properties. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms .

Propriétés

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-9-5-4-8-11(12)14-16-13(17-20-14)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDDSTWIZEWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496042 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

CAS RN |

60510-51-2 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the main objective behind synthesizing 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid?

A1: The abstract states that the researchers aimed to synthesize various o-carboxyphenyl derivatives of heterocyclic compounds to test their potential as plant growth regulators. [] Therefore, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid was synthesized as one of the candidate compounds for this purpose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)

![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)